molecular formula C9H11N5 B1331448 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine CAS No. 41927-03-1

2-(6-Methyl-1h-benzimidazol-2-yl)guanidine

Cat. No.: B1331448
CAS No.: 41927-03-1
M. Wt: 189.22 g/mol
InChI Key: NFVKSWJIGKATLV-UHFFFAOYSA-N
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Description

2-(6-Methyl-1h-benzimidazol-2-yl)guanidine is a heterocyclic compound that features a benzimidazole core substituted with a guanidine group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-(6-Methyl-1H-benzimidazol-2-yl)guanidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with various cell lines, including HepG2, DLD-1, and MDA-MB-231, demonstrating high cytotoxic activities . The nature of these interactions suggests that this compound may act as a potent inhibitor of certain enzymes, thereby influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with DNA suggests that it may play a role in modulating gene expression, leading to changes in cellular behavior . Additionally, the cytotoxic effects observed in different cell lines indicate that this compound can induce cell death, which could be leveraged for therapeutic purposes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to DNA, leading to cleavage and subsequent inhibition of DNA replication . This compound may also inhibit or activate enzymes involved in critical cellular pathways, thereby altering gene expression and cellular function. The precise molecular mechanism involves the interaction of the benzimidazole ring with nucleic acids and proteins, which disrupts normal cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained cytotoxic effects, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cell death and adverse effects . Threshold effects have been observed, where a specific concentration of this compound is required to induce cytotoxicity. Toxic effects at high doses include damage to vital organs and disruption of normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The interaction with metabolic enzymes suggests that this compound can influence overall metabolic homeostasis, potentially affecting energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The distribution of this compound within different tissues may vary, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for example, allows it to interact with DNA and modulate gene expression. The localization within other organelles, such as mitochondria, could influence cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine typically involves the condensation of 6-methyl-1H-benzimidazole with guanidine derivatives. One common method includes the reaction of 6-methyl-1H-benzimidazole with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: The benzimidazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of the benzimidazole ring can yield various reduced forms, depending on the conditions and reagents used.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    2-Methylbenzimidazole: Shares the benzimidazole core but lacks the guanidine group.

    6-Methyl-1H-benzimidazole: Similar structure but without the guanidine substitution.

    Benzimidazole-2-ylguanidine: Similar structure but without the methyl group on the benzimidazole ring.

Uniqueness: 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine is unique due to the presence of both the methyl group on the benzimidazole ring and the guanidine group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVKSWJIGKATLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298507
Record name 2-(6-methyl-1h-benzimidazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41927-03-1
Record name NSC123537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(6-methyl-1h-benzimidazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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